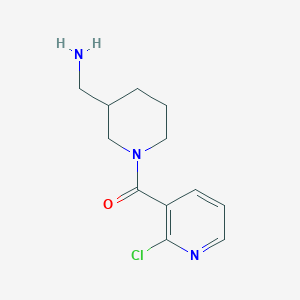

(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone

CAS No.: 1421110-05-5

Cat. No.: VC3083434

Molecular Formula: C12H16ClN3O

Molecular Weight: 253.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421110-05-5 |

|---|---|

| Molecular Formula | C12H16ClN3O |

| Molecular Weight | 253.73 g/mol |

| IUPAC Name | [3-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-3-yl)methanone |

| Standard InChI | InChI=1S/C12H16ClN3O/c13-11-10(4-1-5-15-11)12(17)16-6-2-3-9(7-14)8-16/h1,4-5,9H,2-3,6-8,14H2 |

| Standard InChI Key | OARZNSHKKOJOIE-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)CN |

| Canonical SMILES | C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)CN |

Introduction

Biological Activity and Applications

This compound's structure suggests potential applications in medicinal chemistry due to its bioactive functional groups:

-

Pharmacological Potential:

-

Piperidine derivatives are common in pharmaceuticals due to their ability to interact with biological receptors.

-

Pyridine rings are often found in compounds with antimicrobial, anti-inflammatory, or anticancer properties.

-

-

Structure-Activity Relationship (SAR):

-

The aminomethyl group may enhance solubility and binding affinity to biological targets.

-

The chloropyridine moiety could contribute to lipophilicity, aiding membrane permeability.

-

Table 1: Hypothetical Biological Activities Based on Structural Features

| Functional Group | Potential Activity |

|---|---|

| Piperidine Ring | CNS activity (e.g., antipsychotics) |

| Chloropyridine | Antimicrobial or anticancer properties |

| Aminomethyl Substituent | Enhanced receptor binding |

Examples of Analogous Compounds

-

(2-Chloropyridin-3-yl)(piperidin-1-yl)methanone:

-

Pyridine Derivatives in Medicinal Chemistry:

Analytical Methods

The characterization of such compounds typically involves:

-

NMR Spectroscopy:

-

Identifies the chemical environment of hydrogen and carbon atoms.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight.

-

-

Infrared Spectroscopy (IR):

-

Detects functional groups like carbonyls and amines.

-

Challenges

-

Limited solubility due to aromaticity may hinder drug formulation.

-

Potential toxicity associated with halogenated compounds requires careful evaluation.

Future Directions

-

Further exploration of derivatives to optimize pharmacokinetics.

-

Investigation into specific biological targets via docking studies or high-throughput screening.

This compound represents an intriguing scaffold for further research into drug discovery and materials science due to its unique combination of functional groups and structural features. Future studies should focus on its synthesis optimization, biological evaluation, and potential applications in various fields such as pharmacology or agrochemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume